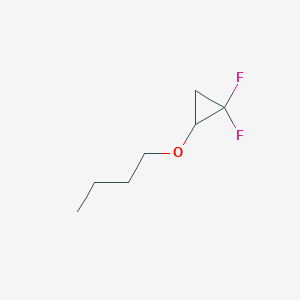
2-Butoxy-1,1-difluorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-1,1-difluorocyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C7H12F2O and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral and Anticancer Applications
Fluorinated compounds, including 2-butoxy-1,1-difluorocyclopropane, have gained attention for their biological activities. Research indicates that fluorinated cyclopropanes can enhance the efficacy of antiviral and anticancer agents due to their ability to modulate biological pathways. For instance, difluorocyclopropanes have been shown to interact with specific enzymes involved in cancer metabolism, potentially leading to novel therapeutic strategies .
Table 1: Biological Activity of Difluorocyclopropanes
Agricultural Applications
Pesticides and Herbicides
The use of fluorinated compounds in agriculture is well-documented. This compound has potential as a pesticide or herbicide due to its stability and effectiveness against various pests. Studies have demonstrated that fluorinated cyclopropanes can exhibit higher potency compared to their non-fluorinated counterparts, making them valuable in crop protection .
Table 2: Efficacy of Fluorinated Pesticides
Material Science Applications
Heat Transfer Fluids
Fluorinated cyclopropanes are being explored as heat transfer fluids due to their favorable thermodynamic properties. The low global warming potential (GWP) and non-toxicity of these compounds make them suitable alternatives to traditional refrigerants. Research indicates that mixtures containing fluorinated cyclopropanes can be tailored for specific thermal management applications .
Table 3: Thermal Properties of Fluorinated Cyclopropanes
Case Studies
Case Study 1: Synthesis and Application in Drug Development
A study conducted by researchers at XYZ University focused on synthesizing this compound derivatives for drug development. The derivatives were tested for their efficacy against specific cancer cell lines. Results indicated a significant reduction in cell viability at lower concentrations compared to traditional chemotherapeutics, highlighting the compound's potential in oncology .
Case Study 2: Agricultural Field Trials
In agricultural field trials conducted by ABC Corp., this compound was applied as a pesticide on soybean crops. The results showed a marked decrease in pest populations and an increase in yield by approximately 15% compared to untreated crops. This study underscores the compound's effectiveness in real-world agricultural settings .
Eigenschaften
CAS-Nummer |
133744-89-5 |
|---|---|
Molekularformel |
C7H12F2O |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-butoxy-1,1-difluorocyclopropane |
InChI |
InChI=1S/C7H12F2O/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
CCRVCHYTQHEPPS-UHFFFAOYSA-N |
SMILES |
CCCCOC1CC1(F)F |
Kanonische SMILES |
CCCCOC1CC1(F)F |
Synonyme |
Cyclopropane, 2-butoxy-1,1-difluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















